molecular formula C21H22N2O3 B10819628 Perakine

Perakine

Cat. No.: B10819628
M. Wt: 350.4 g/mol
InChI Key: GDXJMOGWONJRHL-FXRWJBKJSA-N
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Description

Perakine is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis, a plant known for its medicinal properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of anti-inflammatory and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perakine can be synthesized through various chemical routes. One common method involves the reduction of this compound aldehyde using this compound reductase, an enzyme that catalyzes the NADPH-dependent reduction of the aldehyde group to an alcohol group . The reaction conditions typically involve maintaining a pH of around 7.5 and a temperature of 25°C.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms to express this compound reductase. This method is preferred due to its efficiency and environmental friendliness. The process involves fermenting the microorganisms in a controlled environment, followed by extraction and purification of this compound .

Scientific Research Applications

Mechanism of Action

Perakine exerts its effects primarily through its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

[(1R,10S,12R,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate

InChI

InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18?,20+,21+/m0/s1

InChI Key

GDXJMOGWONJRHL-FXRWJBKJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4C2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O

Canonical SMILES

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O

Origin of Product

United States

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